2-Phenoxypropylamine

Description

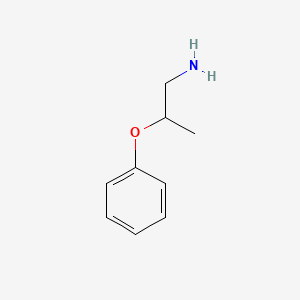

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-phenoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRPWKSZPLYUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6437-49-6 | |

| Record name | 2-Phenoxy-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6437-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Reaction Mechanisms of 2 Phenoxypropylamine

Synthetic Routes and Reaction Conditions for 2-Phenoxypropylamine

The synthesis of this compound can be achieved through several established chemical pathways. These methods primarily involve the formation of a carbon-nitrogen bond, starting from precursors such as 2-phenoxypropanol (B1215183) or 2-phenoxypropyl chloride.

Reaction of 2-Phenoxypropanol with Ammonia (B1221849) or Amines

A prevalent and industrially significant method for synthesizing this compound is the direct amination of 2-phenoxypropanol. This reaction involves treating 2-phenoxypropanol with ammonia or a primary amine. To facilitate the substitution of the hydroxyl group with an amino group, the reaction is typically conducted under conditions of elevated temperature (ranging from 85 to 150°C) and pressure. The use of catalysts, such as metal oxides or acidic/basic resins, can enhance the reaction rate and yield. This approach is favored in industrial production due to the accessibility of 2-phenoxypropanol and the direct nature of the synthesis.

Reaction Scheme: C₆H₅OCH₂CH(OH)CH₃ + NH₃ → C₆H₅OCH₂CH(NH₂)CH₃ + H₂O

Reaction of 2-Phenoxypropyl Chloride with Ammonia or Amines

Another well-established synthetic route involves the nucleophilic substitution of 2-phenoxypropyl chloride with ammonia or primary amines. In this method, the chloride atom serves as a good leaving group, which can lead to high reaction rates and yields. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). A base, such as potassium hydroxide (B78521) or potassium carbonate, is often added to neutralize the hydrochloric acid that is formed as a byproduct, thereby driving the reaction to completion. shout.education Reaction temperatures generally range from 85 to 100°C, with reaction times of 1 to 4 hours. This method has been reported to achieve yields of approximately 97%.

Reaction Scheme: C₆H₅OCH₂CH(Cl)CH₃ + NH₃ → C₆H₅OCH₂CH(NH₂)CH₃ + HCl

When an excess of the alkyl halide is used, further reaction can occur to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. testbook.com

Reductive Amination Approaches

Reductive amination offers an alternative pathway to this compound. This method typically starts with a ketone or aldehyde precursor. For instance, 2-phenoxypropanal (B2701309) can be reacted with ammonia to form an intermediate imine, which is then reduced in situ to the desired amine. ualberta.ca Common reducing agents for this transformation include sodium cyanoborohydride. youtube.com The reaction is often carried out in a solvent like methanol (B129727) with a source of ammonia, such as ammonium acetate. youtube.com

Another approach within this category is the catalytic hydrogenation of isoxazolidine (B1194047) precursors. This multi-step synthesis is suitable for producing substituted phenoxypropylamines.

Nucleophilic Substitution Strategies

Nucleophilic substitution is a fundamental strategy for synthesizing this compound and its derivatives. As detailed in section 2.1.2, the reaction of 2-phenoxypropyl chloride with ammonia is a prime example of an S_N2 reaction, where the ammonia acts as the nucleophile. chemguide.co.uk

Another variation of nucleophilic substitution is the Gabriel synthesis. libretexts.org This method involves the use of phthalimide (B116566) as a protected source of ammonia. libretexts.org Initially, potassium phthalimide acts as a nucleophile to displace a halide from an appropriate substrate. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide releases the primary amine. libretexts.org A patent describes a similar approach involving the reaction of a phenoxyhaloalkane with potassium phthalimide. google.com

The Williamson ether synthesis, though primarily for ethers, highlights the principles of nucleophilic substitution that can be adapted for amine synthesis by using an appropriate nitrogen nucleophile instead of an alkoxide. libretexts.org The choice of solvent and reaction conditions is crucial to favor substitution over competing elimination reactions. libretexts.org

Chemical Reactions of this compound

This compound can undergo a variety of chemical transformations, including oxidation reactions.

Oxidation Reactions and Products

The amine group of this compound can be oxidized to form corresponding oxides. The specific products of oxidation depend on the oxidizing agent used and the reaction conditions. For instance, the use of strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of various oxidation products. It is important to note that for aromatic side-chain oxidation, the presence of a benzylic hydrogen is typically required. stackexchange.com In the case of this compound, the benzylic position is part of the phenoxy group and lacks a hydrogen atom directly attached to the ring, suggesting that oxidation would primarily occur at the amine or the propyl chain.

A specific type of oxidation reaction mentioned in the literature is the Hooker oxidation. nih.gov This reaction is used to shorten an alkyl chain by a CH₂ group and could potentially be applied to derivatives of this compound. nih.gov

Reduction Reactions and Products

The chemical structure of this compound allows for reduction reactions, although it is already an amine. Conceptually, reduction can refer to the formation of amines with lower oxidation states. benchchem.com However, the primary amine functional group in this compound is at a low oxidation state. More relevant are reduction reactions of derivatives of this compound or its precursor molecules. For instance, the synthesis of this compound itself can be achieved via the reduction of 2-phenoxypropionitrile. prepchem.com In this process, a strong reducing agent like lithium aluminum hydride (LiAlH₄) is used to reduce the nitrile group (-CN) to a primary amine group (-CH₂NH₂). prepchem.com

Commonly used reducing agents in organic synthesis that could be applied to derivatives of this compound include lithium aluminum hydride and sodium borohydride. benchchem.com

Table 1: Example of a Reductive Synthesis for this compound

| Precursor | Reducing Agent | Product | Reference |

|---|

Nucleophilic Substitution Reactions of the Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine group in this compound makes it a good nucleophile. savemyexams.com This allows it to participate in a variety of nucleophilic substitution reactions. benchchem.com

Common reactions include:

Alkylation: Reacting with alkyl halides (e.g., chloromethane) to form secondary, tertiary, and eventually quaternary ammonium salts. benchchem.comsavemyexams.comchemguide.co.uk This proceeds via a series of nucleophilic substitution steps where the amine displaces the halide from the alkyl halide. chemguide.co.uk

Acylation: Reacting with acyl chlorides or acid anhydrides to form amides. benchchem.com

Schiff Base Formation: The amine group can react with aldehydes or ketones to form an imine (Schiff base). This reaction is significant in the synthesis of various pharmaceutical agents. vulcanchem.commasterorganicchemistry.com

Ligand in Catalysis: The amine group can act as a ligand, coordinating with metal centers. For example, this compound hydrochloride has been used as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where the amine coordinates with the Pd(II) center. vulcanchem.com

Table 2: Nucleophilic Reactions of this compound's Amine Group

| Reactant | Product Type | Significance | Reference |

|---|---|---|---|

| Alkyl Halide | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Synthesis of more substituted amines | benchchem.comchemguide.co.uk |

| Acyl Chloride | Amide | Formation of stable amide derivatives | benchchem.com |

| Aldehyde/Ketone | Imine (Schiff Base) | Intermediate for neuromodulatory agents | vulcanchem.commasterorganicchemistry.com |

Mechanistic Investigations of this compound Chemical Transformations

Detailed Reaction Mechanisms

The chemical transformations of this compound are governed by well-established organic reaction mechanisms.

Nucleophilic Substitution (Alkylation): The reaction with an alkyl halide, such as bromoethane, proceeds via an Sₙ2 mechanism. chemguide.co.ukmnstate.edu

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon atom of the alkyl halide.

Transition State: A transition state is formed where a new C-N bond is partially formed and the C-Br bond is partially broken.

Intermediate Formation: The halide ion is expelled as a leaving group, resulting in the formation of a secondary ammonium salt. chemguide.co.uk

Deprotonation: Another molecule of a base (such as excess amine) removes a proton from the nitrogen atom to yield the neutral secondary amine product. chemguide.co.ukyoutube.com This process can be repeated with another molecule of alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt. mnstate.edu

Imine (Schiff Base) Formation: The reaction with an aldehyde or ketone under mild acid catalysis follows a nucleophilic addition-elimination mechanism. masterorganicchemistry.com

Protonation (optional but catalytic): The carbonyl oxygen is protonated by an acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Addition: The amine nitrogen of this compound attacks the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine or aminol. masterorganicchemistry.commnstate.edu

Proton Transfer (Deprotonation/Protonation): A proton is transferred from the nitrogen to the oxygen atom. This converts the hydroxyl group into a better leaving group (water).

Elimination: The lone pair on the nitrogen helps to expel a molecule of water, forming a double bond between the carbon and nitrogen.

Deprotonation: A base removes the final proton from the nitrogen atom to give the neutral imine product. masterorganicchemistry.com

Influence of Reaction Conditions on Pathways

Reaction conditions have a significant impact on the outcome of chemical transformations involving this compound.

Synthesis via Amination: In the synthesis of this compound from 2-phenoxypropanol and ammonia, high temperatures (e.g., 85–150°C) and high pressures are employed to drive the nucleophilic substitution of the hydroxyl group, which is typically a poor leaving group. benchchem.com The use of catalysts, such as metal oxides, is often necessary to enhance the reaction rate and yield. benchchem.com

Nucleophilic Alkylation: In the alkylation of the amine group with alkyl halides, the stoichiometry of the reactants is crucial. savemyexams.com

Using an excess of the alkyl halide will favor polyalkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium salts. mnstate.edu

Conversely, using a large excess of the amine (in this case, this compound or the initial ammonia in a synthesis) ensures it is the dominant nucleophile, which suppresses further substitution and favors the formation of the monosubstituted product. savemyexams.comchemguide.co.uk

Solvent Effects: The choice of solvent is also critical. For the synthesis of this compound via halide substitution (from 2-phenoxypropyl chloride), polar aprotic solvents like dimethylformamide (DMF) are used. benchchem.com These solvents can solvate the cation but not the nucleophile, increasing the nucleophile's reactivity and promoting higher reaction rates and yields. benchchem.com

Industrial Production Methods in an Academic Context

From an academic viewpoint, the industrial-scale synthesis of this compound focuses on efficiency, atom economy, and the use of readily available starting materials. The methods are applications of fundamental organic reactions optimized for large-scale production.

Two primary routes are well-documented:

Direct Amination of 2-Phenoxypropanol: This is one of the most common and industrially favored methods. benchchem.com

Reaction: 2-Phenoxypropanol is reacted directly with ammonia.

Conditions: The reaction requires elevated temperatures and pressures to facilitate the substitution of the hydroxyl group by the amine group. Catalysts are typically employed to increase the reaction's efficiency and selectivity. benchchem.com

Rationale: This method is advantageous due to the availability of 2-phenoxypropanol and the directness of the conversion, which minimizes steps and potential waste. benchchem.com

Nucleophilic Substitution of 2-Phenoxypropyl Chloride: This route utilizes a substrate with a better leaving group (chloride vs. hydroxyl).

Reaction: 2-Phenoxypropyl chloride is treated with ammonia or an amine. benchchem.com

Conditions: The reaction is typically run in a polar aprotic solvent and in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. benchchem.com

Rationale: While potentially requiring an extra step to prepare the chlorinated precursor, this method can offer high reactivity and excellent yields, with reports of up to 97% yield. benchchem.com

These industrial processes exemplify the practical application of nucleophilic substitution reactions, where reaction conditions are carefully controlled to maximize yield and purity on a large scale. benchchem.comgoogle.com

Derivatives and Analogues of 2 Phenoxypropylamine

Synthesis of Substituted Phenoxypropylamine Derivatives

The synthesis of substituted 2-phenoxypropylamine derivatives involves various chemical strategies to introduce new functional groups at either the nitrogen atom or the phenoxy ring. These modifications are crucial for tuning the molecule's properties.

The synthesis of N-substituted analogs of this compound can be achieved through several established methods. One common approach is the reductive amination of 2-phenoxypropanal (B2701309) with a primary amine. This method involves the initial formation of an imine, which is then reduced to the corresponding secondary amine.

Another versatile method involves the nucleophilic substitution of a suitable precursor, such as 2-phenoxypropyl chloride, with a primary amine. This reaction is typically carried out in a polar aprotic solvent and in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

A multi-step synthesis route has also been employed, which proceeds via chloroacetamide intermediates. benchchem.com This involves the initial preparation of N-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}chloroacetamide, followed by reaction with primary amines to yield the desired phenoxypropylamine derivatives. benchchem.com These derivatives are often isolated as oxalate (B1200264) salts for improved stability and handling. benchchem.com

For instance, the synthesis of N-methyl-N-propargyl-3-(4-phenoxy)phenoxypropylamine, an analogue of the monoamine oxidase (MAO) inhibitor clorgyline, has been reported. nih.gov This synthesis highlights the introduction of both a methyl and a propargyl group onto the nitrogen atom, demonstrating the feasibility of creating more complex N-substituted derivatives. nih.gov

Modifications to the phenoxy ring are another important avenue for creating derivatives of this compound. The introduction of substituents on the aromatic ring can significantly alter the electronic properties and steric profile of the molecule.

A notable example is the synthesis of derivatives containing a trifluoromethyl (-CF3) group. The high electron-withdrawing nature of the trifluoromethyl group can enhance the metabolic stability and binding affinity of the compound. benchchem.com The synthesis of N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine, a key intermediate for the drug fluoxetine, involves the reaction of N-methyl-3-hydroxy-3-(phenyl)propylamine with 1-chloro-4-(trifluoromethyl)benzene. google.com This reaction is typically performed in dimethylsulfoxide (DMSO) in the presence of an alkaline metal hydroxide (B78521). google.com

The synthesis of trifluoromethyl-substituted compounds can also be achieved through various other modern synthetic methodologies, including copper-catalyzed cascade reactions to form trifluoromethyl-substituted 2H-furans which can serve as precursors. rsc.org Additionally, domino reactions of trifluoromethyl-substituted enones with hydroxylamine (B1172632) provide an efficient route to trifluoromethyl-substituted 2-isoxazolines. rhhz.net

| Derivative | Synthetic Precursors | Key Reagents/Conditions | Reference |

| N-Substituted Analogs | 2-Phenoxypropanal and primary amine | Reductive amination | N/A |

| N-Substituted Analogs | 2-Phenoxypropyl chloride and primary amine | Nucleophilic substitution, base | benchchem.com |

| N-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}amine derivatives | N-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}chloroacetamide and primary amines | Acetonitrile (B52724), 90–100°C | benchchem.com |

| N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine | N-methyl-3-hydroxy-3-(phenyl)propylamine and 1-chloro-4-(trifluoromethyl)benzene | Alkaline metal hydroxide, DMSO | google.com |

Structural Modification and Reactivity Relationships

The relationship between the structural modifications of this compound and its reactivity is a cornerstone of its medicinal chemistry. Early investigations into the structure-activity relationships of related compounds like phenethylamine (B48288) and amphetamine laid the groundwork for understanding how changes in molecular structure affect biological activity. benchchem.com Research on 3-phenylpropylamine, for example, showed that increasing the chain length from phenethylamine significantly reduces its potency as a norepinephrine-dopamine releasing agent. benchchem.com

For phenoxypropylamine derivatives, structural modifications have been systematically explored to develop compounds with specific therapeutic actions. The development of selective serotonin (B10506) reuptake inhibitors (SSRIs) and other antidepressants has been heavily influenced by the modification of the 3-phenoxy-3-phenylpropan-1-amine scaffold. benchchem.com These studies have demonstrated the critical role of systematic structural changes in creating clinically valuable compounds. benchchem.com

In the context of antiulcer agents, the synthesis of various phenoxypropylamine derivatives from N-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}chloroacetamide revealed that the addition of primary amine substituents could enhance the inhibition of gastric acid secretion. benchchem.com This highlights a clear structure-reactivity relationship where the nature of the substituent directly influences the compound's biological function.

Comparative Studies with Related Phenoxyalkylamines

To better understand the unique properties of this compound, comparative studies with its homologs, such as phenoxyethylamine and phenoxybutylamine, have been conducted. These studies primarily focus on how the length of the alkyl chain influences the compound's physical and biological characteristics.

Phenoxyethylamine has a shorter alkyl chain (two carbons) compared to this compound (three carbons). This difference in chain length affects its reactivity and interaction with biological targets. benchchem.com Studies on the inhibition of monoamine oxidase (MAO) have shown that the potency of N-methyl-N-propargyl-phenoxyalkylamines towards MAO-A increases when the side-chain length is increased from two carbons (phenoxyethylamine derivative) to three carbons (phenoxypropylamine derivative). nih.gov

| Compound | Alkyl Chain Length | Effect on MAO-A Inhibition | Reference |

| Phenoxyethylamine derivative | 2 carbons | Lower potency | nih.gov |

| Phenoxypropylamine derivative | 3 carbons | Higher potency | nih.gov |

Phenoxybutylamine, with a four-carbon alkyl chain, provides another point of comparison. When examining MAO inhibition, the potency towards MAO-A did not significantly differ between the three-carbon (phenoxypropylamine) and four-carbon (phenoxybutylamine) chain compounds. nih.gov However, for MAO-B inhibition, the potency increased substantially when the chain length was extended from three to four carbons. nih.gov This suggests that the optimal chain length for biological activity is target-dependent.

| Compound | Alkyl Chain Length | Effect on MAO-B Inhibition | Reference |

| Phenoxypropylamine derivative | 3 carbons | Similar potency to 2-carbon analog | nih.gov |

| Phenoxybutylamine derivative | 4 carbons | Substantially increased potency | nih.gov |

Comparison with Phenoxyisopropylamine

This compound and its isomer, phenoxyisopropylamine, present a clear case study in how subtle changes in molecular architecture can lead to significant differences in chemical properties. The core distinction between these two compounds lies in the branching of the alkylamine chain. This compound features a linear propyl chain attached to the phenoxy group, whereas phenoxyisopropylamine has a branched isopropyl group. This structural variance introduces notable differences in steric and electronic effects.

The branched chain in phenoxyisopropylamine results in greater steric hindrance around the amine group and the ether linkage compared to the linear arrangement in this compound. benchchem.com This increased bulk can influence the molecule's reactivity and its ability to interact with other molecules or biological targets. For instance, the accessibility of the nitrogen's lone pair of electrons in phenoxyisopropylamine may be more restricted, potentially affecting its basicity and nucleophilicity relative to this compound.

A summary of the key structural and potential property differences is outlined below.

| Feature | This compound | Phenoxyisopropylamine |

| Structure | Linear propyl chain | Branched isopropyl chain |

| Steric Hindrance | Lower steric hindrance around the amine | Higher steric hindrance around the amine |

| Potential Basicity | Potentially higher due to less hindered lone pair | Potentially lower due to steric effects |

| Reactivity | Amine group is more accessible | Amine group is less accessible |

Influence of Chain Length and Branching on Chemical Properties

The chemical and physical properties of phenoxyalkylamines are significantly modulated by the length and branching of the alkyl chain that separates the phenoxy and amine functional groups. These structural modifications impact intermolecular forces, molecular packing, and reactivity.

Chain Length: Varying the length of the alkyl chain in the phenoxyalkylamine series (e.g., phenoxyethylamine, this compound, phenoxybutylamine) directly affects several key properties. benchchem.com As the alkyl chain lengthens, the nonpolar character of the molecule increases, which typically leads to:

Decreased Water Solubility: The larger hydrophobic alkyl portion diminishes the molecule's ability to form hydrogen bonds with water.

Increased Boiling Point: Longer, linear chains allow for greater surface area contact between molecules, leading to stronger van der Waals forces that require more energy to overcome. masterorganicchemistry.com

Altered Reactivity and Biological Activity: The distance and flexibility between the phenoxy ring and the amino group are critical for interactions with biological targets. Comparative studies have shown that the specific chain length of this compound contributes to its unique structural properties that can enhance biological activity, such as H2-receptor antagonism, when compared to analogues with shorter or longer chains. benchchem.com Research on other classes of compounds has similarly found that an optimal alkyl chain length is often required for maximum biological receptor binding, with chains that are too short or too long resulting in a dramatic decrease in affinity. nih.gov

Branching: The introduction of branching in the alkyl chain, as seen in the comparison between this compound and phenoxyisopropylamine, has a distinct set of consequences. benchchem.com Generally, branching leads to:

Lower Boiling Point: Compared to a linear isomer of the same molecular weight, a branched molecule is more compact and spherical, reducing the effective surface area for intermolecular van der Waals interactions. masterorganicchemistry.com

Changes in Melting Point: The effect on melting point is more complex. Increased branching can disrupt the regular packing of molecules in a crystal lattice, leading to a lower melting point. However, highly branched, symmetrical molecules can sometimes pack more efficiently into a crystal lattice than their linear counterparts, resulting in a higher melting point. masterorganicchemistry.com

Modified Chemical Reactivity: Branching near a functional group, such as the amine in phenoxyisopropylamine, creates steric hindrance that can slow down reaction rates by making the reactive site less accessible to attacking reagents. benchchem.com

The interplay of these factors is crucial in the rational design of molecules for specific industrial or pharmaceutical applications, where properties like solubility, volatility, and reactivity must be precisely tuned. A patent for the use of phenoxyalkylamines as preserving agents, for instance, specifies linear or branched saturated hydrocarbon chains from one to eight carbons (C1 to C8), indicating that both chain length and branching are key variables in optimizing their function. google.com

The general trends influenced by chain length and branching are summarized in the table below.

| Structural Modification | Effect on Property | Rationale |

| Increasing Chain Length (Linear) | Decreased water solubility | Increased hydrophobicity |

| Increased boiling point | Increased surface area and van der Waals forces masterorganicchemistry.com | |

| Introducing Branching | Decreased boiling point (vs. linear isomer) | Reduced intermolecular surface area masterorganicchemistry.com |

| Altered melting point | Disruption of crystal lattice packing masterorganicchemistry.com | |

| Decreased chemical reactivity | Steric hindrance at the reaction center benchchem.com |

Biological Activity and Molecular Mechanisms of Action

Biological Activity Profile of 2-Phenoxypropylamine and its Derivatives

This compound and its derivatives constitute a class of chemical compounds with a range of biological activities, making them significant in pharmaceutical and biochemical research. benchchem.com These compounds are recognized as intermediates in the synthesis of various pharmaceutical agents. benchchem.com The core structure of this compound can be modified to produce derivatives with enhanced or specific biological effects.

For instance, the introduction of a trifluoromethyl group, as seen in 2-(4-Trifluoromethyl-phenoxy)propylamine, is known to enhance biological activity and stability, making it a valuable compound in drug discovery and the development of advanced agrochemicals. chemimpex.com Derivatives of this compound hydrochloride have been explored for their potential as neuromodulatory agents, attributed to their ability to cross the blood-brain barrier. vulcanchem.com Furthermore, research into phenoxypropylamine derivatives has led to the development of compounds with significant gastric acid antisecretory activity, highlighting their potential as antiulcer agents. benchchem.comnih.govnih.gov

Some derivatives have also been investigated for their inhibitory effects on enzymes like monoamine oxidases (MAOs), suggesting potential applications in treating neurodegenerative diseases. vulcanchem.comnih.gov The versatility of the phenoxypropylamine scaffold allows for systematic structural modifications to optimize therapeutic properties, a strategy that has been historically important in medicinal chemistry. benchchem.com

Mechanism of Action Studies

The mechanism of action for this compound and its derivatives involves interactions with specific molecular targets, leading to the modulation of various biochemical pathways. benchchem.com

Interaction with Specific Molecular Targets (Enzymes and Receptors)

The biological effects of this compound derivatives are often initiated by their binding to specific molecular targets such as enzymes and receptors. benchchem.combenchchem.com One of the primary targets for certain derivatives is the histamine (B1213489) H2-receptor. benchchem.com This interaction is central to their role in regulating gastric acid secretion.

Other molecular targets include monoamine oxidases (MAO-A and MAO-B). vulcanchem.comnih.gov For example, N-Methyl-N-propargyl-3-(4-phenoxy)phenoxypropylamine has been shown to be a time-dependent irreversible inhibitor of both MAO-A and MAO-B, with a selectivity towards MAO-B. nih.gov The interaction with these enzymes is competitive with respect to the amine substrate for MAO-A and mixed for MAO-B. nih.gov

Additionally, studies on quantitative structure-activity relationships (QSAR) have identified that molecular fragments like the phenyl ring of the phenoxypropanamine side chain are strongly related to biological potency in the context of liver X receptor (LXR) ligands. openmedicinalchemistryjournal.com

Enzyme Inhibition or Activation

This compound and its derivatives can act as either inhibitors or activators of specific enzymes. benchchem.com A notable example is the inhibition of monoamine oxidase (MAO). vulcanchem.comnih.gov In vitro assays have demonstrated that this compound hydrochloride exhibits competitive inhibition of MAO-B, with a reported IC₅₀ value of 12 µM. vulcanchem.com The IC₅₀ represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. libretexts.org

The inhibitory potency of these compounds can be influenced by structural modifications. For instance, the length of the side-chain in N-methyl-N-propargyl-(4-phenoxy)phenoxyalkylamine analogues affects their inhibitory activity towards both MAO-A and MAO-B. nih.gov

The table below summarizes the inhibitory activity of some this compound derivatives against Monoamine Oxidase (MAO).

| Compound/Derivative | Target Enzyme | Type of Inhibition | Potency (IC₅₀) | Reference |

| This compound hydrochloride | MAO-B | Competitive | 12 µM | vulcanchem.com |

| N-Methyl-N-propargyl-3-(4-phenoxy)phenoxypropylamine | MAO-A & MAO-B | Irreversible, Time-dependent | Selective for MAO-B | nih.gov |

Modulation of Biochemical Pathways

By interacting with molecular targets and altering enzyme activity, this compound and its derivatives can modulate various biochemical pathways. benchchem.com A primary pathway influenced by these compounds is the gastric acid secretion pathway. benchchem.com Through antagonism of H2-receptors, they effectively reduce the production of gastric acid. benchchem.com

Furthermore, their interaction with cytochrome P450 enzymes is of interest in biochemical research, as these enzymes are critical for drug metabolism. benchchem.com Understanding these interactions can provide insights into the efficacy and safety of drugs. The shikimate pathway, which is a bridge between primary and secondary metabolism, can also be influenced by compounds that affect the biosynthesis of aromatic amino acids, the precursors to a wide range of specialized metabolites. mdpi.com Biochemical pathways are complex series of enzyme-mediated reactions where the product of one reaction becomes the substrate for the next. pathwayz.org

Role as an H2-Receptor Antagonist

A significant biological activity of certain this compound derivatives is their function as histamine H2-receptor antagonists. benchchem.comnih.govgoogle.com H2-receptor antagonists are a class of drugs that block the action of histamine at the H2 receptors, which are located on the parietal cells of the stomach lining. patient.infonih.gov

Regulation of Gastric Acid Secretion

The secretion of gastric acid is a regulated process involving stimulatory signals from acetylcholine (B1216132), gastrin, and histamine. wikipedia.orgyoutube.com Histamine plays a crucial role by binding to H2 receptors on parietal cells, which stimulates the production of hydrochloric acid. patient.infoyoutube.com

Influence on Gastric Conditions (Peptic Ulcers, GERD)

Substituted phenoxypropylamine derivatives have been investigated for their potential to treat peptic ulcers by inhibiting gastric acid secretion. google.com These compounds are designed to act as antagonists of histamine H₂ receptors, which play a crucial role in promoting the secretion of gastric acid. google.comnih.gov The underlying cause of peptic ulcers is often an excess of gastric acid. google.com

In a study focused on developing new anti-ulcer agents, several phenoxypropylamine derivatives were synthesized and evaluated for their effects on gastric acid secretion. nih.gov The research aimed to create compounds with potent gastric acid antisecretory and gastrointestinal protective activities. nih.gov The results indicated that certain phenoxypropylamine derivatives exhibited significant inhibition of gastric juice. nih.gov This effect was confirmed to be based on their H₂-receptor antagonist properties. nih.gov

The development of these compounds was influenced by the structure of roxatidine (B1205453) acetate, a known H₂-receptor antagonist used for treating peptic ulcer disease. nih.gov By applying the principle of bioisosterism, researchers prepared phenoxypropylamine derivatives from N-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}chloroacetamide. nih.gov

The following table details the percentage of gastric juice inhibition by several synthesized phenoxypropylamine derivatives:

| Compound | Percentage Inhibition of Gastric Juice |

| 6a | 98.1% |

| 6b | 91.1% |

| 6c | 47.5% |

| 6d | 60.2% |

| 6e | 88.3% |

| 6f | 61.2% |

| Data sourced from: nih.gov |

Compounds 6a and 6f demonstrated noteworthy gastric acid antisecretory activity. nih.gov The design of these compounds involved adding primary amine straight chains (in 6a and 6b ) to potentially enhance gastric acid inhibition and branched-chain primary amines (in 6c and 6d ) to increase molecular flexibility. nih.gov Compounds 6e and 6f were specifically designed as H₂-receptor antagonists. nih.gov

Other Reported Biological Effects and Their Mechanisms

Phenoxypropylamines have been identified as a novel class of inhibitors for squalene (B77637) synthase, an enzyme that catalyzes the first dedicated step in cholesterol biosynthesis. nih.govresearchgate.netmdpi.com This enzyme facilitates the conversion of farnesyl diphosphate (B83284) into squalene. researchgate.net Inhibition of squalene synthase is a therapeutic target for lowering cholesterol, and it is believed to have a better side-effect profile compared to inhibitors of enzymes earlier in the cholesterol biosynthesis pathway, such as HMG-CoA reductase. researchgate.net

Research has led to the synthesis of various phenoxypropylamine derivatives that act as potent inhibitors of squalene synthase. nih.govmdpi.com These compounds have been evaluated for their ability to inhibit cholesterol biosynthesis in both in vitro and in vivo models. nih.gov

Derivatives of phenoxypropylamine have been extensively studied as antagonists and inverse agonists of the histamine H₃ receptor. nih.govacs.orgdntb.gov.uaacs.org The H₃ receptor is primarily found in the central nervous system and acts as an autoreceptor, controlling the synthesis and release of histamine. tandfonline.com It also functions as a heteroreceptor, modulating the release of other key neurotransmitters. acs.orgresearchgate.net

Blockade of the H₃ receptor by antagonists or inverse agonists can enhance the release of these neurotransmitters, which has led to the investigation of these compounds for various neurological and psychiatric disorders, including cognitive deficits. acs.orgresearchgate.net

Several series of phenoxypropylamine analogues have been synthesized and shown to have high affinity and selectivity for the H₃ receptor. nih.govdntb.gov.uanih.gov For example, 5-pyridazin-3-one phenoxypropylamines have been optimized to yield potent and selective H₃ receptor antagonists with cognition-enhancing properties. acs.orgnih.gov One such compound, 29 (5-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2-pyridin-2-yl-2H-pyridazin-3-one), displayed high affinity for both human and rat H₃ receptors and demonstrated favorable pharmacokinetic properties. nih.gov Another series of 4- and 5-pyridazin-3-one analogues also yielded compounds with excellent H₃ receptor affinities. nih.gov

Furthermore, novel 2-[4-(aminoalkoxy)phenyl]-4(3H)-quinazolinone derivatives have been identified as potent human H₃ receptor inverse agonists. nih.gov

The interaction of phenoxypropylamine derivatives with the histamine H₃ receptor directly implies a modulatory effect on various neurotransmitter systems. acs.org The H₃ receptor, acting as a heteroreceptor, regulates the release of several important neurotransmitters, including acetylcholine, dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). acs.orgresearchgate.net By blocking the H₃ receptor, phenoxypropylamine-based antagonists can increase the release of these neurotransmitters. acs.org

This mechanism is central to their potential therapeutic applications. For instance, the enhanced release of acetylcholine and other neurotransmitters is thought to underlie the cognition-enhancing effects observed with H₃ receptor antagonists. acs.org

Additionally, some phenoxypropylamine derivatives have been designed to directly target specific neurotransmitter transporters. The development of selective serotonin reuptake inhibitors (SSRIs) began with 3-phenoxy-3-phenylpropylamine (B8440625), a compound structurally related to the antihistamine diphenhydramine. wikipedia.org This line of research led to the synthesis of fluoxetine. wikipedia.org Other research has focused on creating dual-action compounds that inhibit serotonin reuptake while also acting as 5-HT₁A receptor antagonists. nih.govresearchgate.net The goal of this dual mechanism is to achieve a more rapid and significant increase in serotonergic neurotransmission. nih.gov

Some compounds, known as triple reuptake inhibitors (TRIs) or serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), act on the transporters for all three of these monoamines. wikipedia.org This broad-spectrum approach is theorized to produce a more robust antidepressant effect. psychiatryinvestigation.org

The modulatory effects of phenoxypropylamines on neurotransmitter systems, particularly serotonin, form the basis for their investigation as potential antidepressants. nih.govresearchgate.net The design of new antidepressant candidates has involved incorporating the γ-phenoxypropylamine moiety, known for its association with serotonin reuptake inhibition, with other pharmacophores like arylpiperazines, which are typical ligands for 5-HT₁A receptors. nih.gov

This dual-action strategy aims to combine serotonin reuptake inhibition with 5-HT₁A receptor antagonism. nih.govresearchgate.net Such a profile is expected to produce a faster and more pronounced enhancement of serotonergic neurotransmission, potentially leading to a more effective treatment for depression. nih.gov

In preclinical studies, several 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, which are based on this design, have demonstrated affinity for both the serotonin transporter and 5-HT₁A receptors. nih.gov Compounds with significant binding affinity were then evaluated in models of antidepressant activity, such as the forced swimming test in mice and the learned helplessness test in rats. nih.gov One compound, 28b (1-benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)-1-ylpropan-1-ol), showed high affinity for both targets and was active in these pharmacological tests. nih.gov

The development of Selective Serotonin Reuptake Inhibitors (SSRIs) also has its roots in phenoxypropylamine chemistry. wikipedia.org The initial exploration of 3-phenoxy-3-phenylpropylamine derivatives ultimately led to the discovery of fluoxetine. wikipedia.org

Research into the potential of phenoxypropylamine derivatives has extended to the field of oncology, with studies investigating their cytotoxic effects against various cancer cell lines.

One study synthesized a series of novel imidazole-based N-phenylbenzamide derivatives and evaluated their cytotoxic potential against human lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov Most of the synthesized compounds showed moderate to good activity. nih.gov Specifically, a derivative with a fluorine substitution, compound 4f , was the most active, displaying IC₅₀ values of 7.5 µM, 9.3 µM, and 8.9 µM against A549, HeLa, and MCF-7 cells, respectively. nih.gov

The table below summarizes the in vitro cytotoxicity of selected imidazole-based N-phenylbenzamide derivatives.

| Compound | Cell Line | IC₅₀ (µM) |

| 4e | A549 | 10.2 |

| HeLa | 11.1 | |

| MCF-7 | 9.8 | |

| 4f | A549 | 7.5 |

| HeLa | 9.3 | |

| MCF-7 | 8.9 | |

| Data sourced from: nih.gov |

In another line of research, the cytotoxicity of an extract from Cyrtopodion scabrum was tested against several digestive cancer cell lines. brieflands.com The extract showed varying levels of cytotoxicity, with the highest activity observed against SW742 (colon cancer) and MKN45 (gastric cancer) cell lines. brieflands.com Similarly, a study on Senna alata extracts found that a hexane (B92381) fraction exhibited significant cytotoxicity against the MCF-7 breast cancer cell line. scielo.sa.cr While not directly involving this compound, these studies highlight the broader search for novel compounds with anticancer properties and the methodologies used to assess cytotoxicity.

Medicinal Chemistry and Pharmaceutical Research Applications

2-Phenoxypropylamine as a Precursor in Pharmaceutical Synthesis

This compound is recognized as a key chemical intermediate or precursor in the synthesis of a variety of pharmaceutical agents. benchchem.com A precursor is a compound that participates in a chemical reaction that produces another compound. ravimiamet.ee Its molecular structure is amenable to various chemical reactions, making it a versatile starting material for constructing more complex molecules with desired therapeutic properties. benchchem.com

In industrial and research settings, the compound is utilized in the synthesis of drugs targeting a range of conditions. For instance, it serves as a precursor for creating neuromodulatory agents designed to act on the central nervous system. vulcanchem.com Its utility has also been demonstrated in the preparation of phenoxypropylamine derivatives related to the antiulcer drug roxatidine (B1205453) acetate. benchchem.com Furthermore, its hydrochloride salt is a precursor in the synthesis of agents that can cross the blood-brain barrier. vulcanchem.com Derivatives such as 2-(4-Trifluoromethyl-phenoxy)propylamine also function as crucial intermediates in the development of pharmaceuticals, particularly those aimed at specific neurological disorders. chemimpex.com

Role in Drug Discovery and Development

The process of drug discovery and development involves identifying and validating biological targets, screening compound libraries to find "hits," and then optimizing these hits into "lead" compounds that can be further tested. ppd.combiobide.com this compound and its derivatives have played a significant role in this process, particularly in the creation of novel modulators for biological receptors. vulcanchem.comchemimpex.com

Its structural features, including the flexible propylamine (B44156) chain and the stable phenoxy group, allow it to interact effectively with biological systems, making it a valuable asset in medicinal chemistry. chemimpex.com Researchers have leveraged this scaffold to develop allosteric modulators for GABA receptors, which have shown potential in treating conditions like anxiety and epilepsy. vulcanchem.com

A "lead" compound is a chemical entity that shows promising therapeutic activity and serves as the starting point for modification to improve its effectiveness, selectivity, and safety profile. biobide.comupmbiomedicals.com The process of refining a lead's chemical structure to enhance its drug-like properties is known as lead optimization. biobide.com The this compound framework has been instrumental in this phase of drug discovery.

For example, a series of phenoxypropanamine derivatives have been studied as ligands for the Liver X Receptor (LXR), a key target in the development of treatments for dyslipidemia. openmedicinalchemistryjournal.com Through quantitative structure-activity relationship (QSAR) studies, researchers determined how modifications to the phenoxy ring and side chains affect the compound's potency, providing a clear path for optimization. openmedicinalchemistryjournal.com These analyses revealed that introducing electronegative groups on the phenyl ring could improve the ligand's binding affinity. openmedicinalchemistryjournal.com Similarly, phenoxypropylamine analogs of the compound irdabisant (B1672177) have been identified as a lead for further optimization in the development of new drugs. researchgate.netnih.gov

The this compound scaffold has been central to the rational design of novel therapeutic agents. chemimpex.com By systematically modifying its structure, scientists have created new molecules with specific biological activities. This process often involves computational modeling and synthetic chemistry to produce compounds that can interact with a chosen biological target. mdpi.com

Patents describe novel phenoxypropylamine derivatives designed as antiulcer agents that function by antagonizing the histamine (B1213489) H₂ receptor. google.com Other research has focused on developing N-substituted phenoxypropylamine compounds for the treatment of various neurological disorders and diseases. google.com In a notable example of drug design, a series of novel 3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one compounds were created as analogs of irdabisant, using a phenoxypropylamine linkage. nih.gov This work led to the identification of a potent and selective histamine H₃ receptor inverse agonist with potential for development. nih.gov

Development of Antiulcer Therapies

One of the most well-documented applications of this compound derivatives is in the development of antiulcer therapies. benchchem.comgoogle.com Excessive secretion of gastric acid is a primary cause of peptic ulcers, and one therapeutic strategy is to block the histamine H₂ receptors on the stomach's parietal cells, which stimulate acid release. google.commdpi.com

Derivatives of this compound have been specifically designed to act as histamine H₂-receptor antagonists. benchchem.comgoogle.com These compounds competitively block the receptor, thereby inhibiting gastric acid secretion. google.com Research has confirmed that certain phenoxypropylamine derivatives exhibit significant gastric acid antisecretory effects. benchchem.com Patents have been granted for novel substituted phenoxypropylamine compounds that demonstrate this antiulcer activity, highlighting their utility as a new class of treatments for conditions like gastric and duodenal ulcers. google.comgoogle.com

Applications in Neurological Conditions

The chemical properties of this compound, particularly its ability to be modified to cross the blood-brain barrier, make it a valuable precursor for drugs targeting neurological conditions. vulcanchem.comnih.gov Its unique structure facilitates effective interactions within biological systems relevant to the central nervous system. chemimpex.com

Research has highlighted its role in creating allosteric modulators for GABA receptors, which are implicated in anxiety and epilepsy. vulcanchem.com Additionally, various N-(methyl or ethyl)-3-phenyl-3-(substituted-phenoxy)-propylamine compounds have been developed for the potential treatment of neurological disorders. google.com The hydrochloride salt of this compound is specifically noted as a precursor in the synthesis of these neuromodulatory agents. vulcanchem.com The trifluoromethyl derivative has also been identified as a key intermediate for pharmaceuticals targeting specific neurological conditions. chemimpex.com

Targeting Specific Receptors and Enzymes in Medicinal Chemistry

The therapeutic potential of this compound derivatives stems from their ability to interact with specific molecular targets, such as enzymes and receptors. benchchem.com By modifying the core structure, medicinal chemists can fine-tune the molecule's affinity and selectivity for a particular target, leading to a desired therapeutic effect.

A summary of key molecular targets for this compound derivatives is presented below:

| Target Receptor/Enzyme | Therapeutic Area | Finding | Citation |

| Histamine H₂ Receptor | Antiulcer | Acts as an antagonist to inhibit gastric acid secretion, treating peptic ulcers. | benchchem.comgoogle.com |

| GABA Receptors | Neurological Disorders | Serves as a precursor for allosteric modulators with potential in treating anxiety and epilepsy. | vulcanchem.com |

| Histamine H₃ Receptor | Neurological Disorders | Analogs act as potent inverse agonists, promoting wakefulness. | nih.gov |

| Monoamine Oxidases (MAOs) | Neurological Disorders | The hydrochloride salt shows competitive inhibition of MAO-B, suggesting potential in neurodegenerative disease. | vulcanchem.com |

| Liver X Receptor (LXR) | Metabolic Diseases | Derivatives act as LXR ligands, with potential for treating dyslipidemia. | openmedicinalchemistryjournal.com |

| Squalene (B77637) Synthase | Metabolic Diseases | Phenoxypropylamines have been identified as a class of squalene synthase inhibitors, targeting cholesterol biosynthesis. | researchgate.net |

This targeted approach allows for the development of drugs with specific mechanisms of action, a cornerstone of modern medicinal chemistry. nih.govpressbooks.pub

Dopamine (B1211576) Receptors

Dopamine receptors, a class of G protein-coupled receptors, are crucial in the central nervous system, playing a significant role in motivation, mood, and motor control. wikipedia.org They are categorized into D1-like (D1 and D5) and D2-like (D2, D3, D4) families. mdpi.com The affinity of this compound derivatives for dopamine receptors suggests their potential in the development of antipsychotic medications. benchchem.com The dopamine hypothesis of schizophrenia posits that the condition is largely due to the hyperactivity of dopamine systems, making D2 receptor antagonists a cornerstone of treatment. wikipedia.org

Adrenergic Receptors

Adrenergic receptors, the targets of catecholamines like norepinephrine (B1679862) and epinephrine, are divided into α and β subtypes. copbela.orglibretexts.org These receptors are involved in a multitude of physiological processes, and their modulation is a key strategy in treating cardiovascular and pulmonary diseases. mdpi.comdrugbank.com Adrenergic drugs can act as agonists or antagonists at these receptors to achieve therapeutic effects. nih.gov For instance, β-blockers (antagonists) are widely used to treat hypertension and arrhythmias. mdpi.com The this compound structure is a component of molecules designed to interact with these receptors. researchgate.net

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin (B10506). mdpi.commayoclinic.org Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, which is a therapeutic approach for depression and other neurological disorders. mayoclinic.org

Research into clorgyline analogues, which feature a phenoxypropylamine backbone, has demonstrated the potential for selective MAO inhibition. For example, N-methyl-N-propargyl-3-(4-phenoxy)phenoxypropylamine was found to be a time-dependent, irreversible, and selective inhibitor of MAO-B. nih.gov Structure-activity relationship (SAR) studies have shown that the length of the carbon chain in these analogues influences their potency and selectivity for MAO-A versus MAO-B. nih.gov Specifically, increasing the side-chain length from two to three carbons enhanced potency towards MAO-A. nih.gov

| Compound | Target | Inhibition Type | Potency (IC50) | Selectivity |

| N-methyl-N-propargyl-3-(4-phenoxy)phenoxypropylamine | MAO-B | Time-dependent, irreversible | - | Selective for MAO-B |

| (2E)-N-(3-chlorophenyl)-3-phenylprop-2-enamide | MAO-B | Reversible | 0.53 µM | 37-fold higher for MAO-B |

| (2E)-N-(3-bromophenyl)-3-phenylprop-2-enamide | MAO-B | Reversible | 0.45 µM | 37-fold higher for MAO-B |

| (2E)-N-(3-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide | MAO-B | Reversible | 0.032 µM | - |

| (2E)-N-(3-bromophenyl)-3-(4-hydroxyphenyl)prop-2-enamide | MAO-B | Reversible | 0.026 µM | - |

Serotonin Transporter (SERT) Ligands

The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission. nih.gov Ligands that bind to SERT are crucial in the treatment of depression and anxiety disorders. researchgate.net The γ-phenoxypropylamine moiety is a known structural element for inhibiting serotonin reuptake. researchgate.netresearchgate.net

Researchers have designed hybrid molecules that couple the γ-phenoxypropylamine structure with arylpiperazines, which are known 5-HT1A receptor ligands. researchgate.netresearchgate.net This dual-action approach aims to create antidepressants with a faster onset of action. researchgate.net For instance, the compound 1-(benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)-1-ylpropan-1-ol) demonstrated high affinity for both SERT and 5-HT1A receptors, with a Ki value of 20 nM for both targets. researchgate.net

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when mutated or translocated, can become an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). d-nb.inforxlist.com ALK inhibitors are a class of targeted therapies that block the activity of this protein, thereby inhibiting cancer cell growth and proliferation. rxlist.com

Several generations of ALK inhibitors have been developed, with newer agents designed to overcome resistance to earlier drugs. nih.gov Crizotinib was the first-generation ALK inhibitor, followed by second-generation inhibitors like ceritinib (B560025) and alectinib, and the third-generation inhibitor lorlatinib. nih.gov The development of novel ALK inhibitors often involves extensive screening and structure-activity relationship studies to improve potency, selectivity, and the ability to penetrate the central nervous system. nih.govnuvalent.com

TRK/ALK Dual Inhibitors

Tropomyosin receptor kinases (TRKs) are another family of receptor tyrosine kinases that can be oncogenic drivers. Given the structural similarities between kinase domains, researchers have explored the development of dual inhibitors that can target both TRK and ALK. nih.gov This approach has the potential to treat cancers driven by either of these kinases.

A series of 2-phenylamino-4-prolylpyrimidine derivatives have been synthesized and evaluated as TRK/ALK dual inhibitors. nih.gov One promising compound, compound 21, exhibited significant cytotoxicity against various cancer cell lines and potent enzymatic inhibition of TRKA, ALKWT, and the resistant mutant ALKL1196M. nih.gov

| Compound | Cell Line | Cytotoxicity (IC50) | Target Enzyme | Enzymatic Inhibition (IC50) |

| Compound 21 | KM12 | 0.86 µM | TRKA | 2.2 nM |

| H2228 | 0.141 µM | ALKWT | 9.3 nM | |

| KARPAS299 | 0.072 µM | ALKL1196M | 38 nM |

The design of these dual inhibitors aims to provide a broader spectrum of activity and potentially overcome some mechanisms of resistance. nih.gov

Structure-Activity Relationship (SAR) Studies in Drug Design

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that explores the relationship between the chemical structure of a molecule and its biological activity. ug.edu.geoncodesign-services.com By systematically modifying the structure of a compound and evaluating the effects of these changes, researchers can identify the key chemical features responsible for its therapeutic effects. ug.edu.ge This knowledge is then used to design new compounds with improved potency, selectivity, and pharmacokinetic properties. oncodesign-services.com

Influence of Structural Modifications on Selectivity and Potency

The biological activity of this compound and its derivatives is profoundly influenced by structural modifications to both the phenoxy ring and the propylamine side chain. These alterations can significantly impact the compound's binding affinity (potency) for its molecular targets, as well as its selectivity for different receptor subtypes. Research in medicinal chemistry has explored these structure-activity relationships (SAR) to develop compounds with optimized therapeutic profiles.

Modifications to the Phenoxy Ring

Substitutions on the aromatic phenoxy ring play a critical role in modulating the pharmacological activity of this compound analogs. The nature, position, and electronic properties of these substituents can dictate the compound's interaction with the binding pocket of a receptor.

For instance, in the context of beta-adrenergic receptor activity, the presence and nature of substituents on the phenoxy group are key determinants of potency and selectivity. Studies on a series of phenoxypropanolamine derivatives have demonstrated that specific substitution patterns are crucial for high affinity at β3-adrenoceptors.

Modifications to the Propylamine Side Chain

Alterations to the propylamine moiety, including changes to the alkyl chain and the amine group, have also been shown to be critical for potency and selectivity.

In the development of ligands for serotonin receptors, modifications to the side chain of phenethylamine-like structures have been extensively studied. While not all are direct this compound analogs, the principles are highly relevant. For example, the length and branching of the alkyl chain can influence how the molecule fits into the receptor's binding site.

Furthermore, N-alkylation of the primary amine can affect metabolic stability and receptor interaction. In a series of 2-phenylcyclopropylmethylamine derivatives, which share structural similarities with this compound, the nature of the spacer group between the aromatic ring and the amine was found to be crucial for fine-tuning the intrinsic activity at dopamine D2 receptors. nih.gov

Impact on Selectivity

The strategic modification of the this compound scaffold allows for the fine-tuning of selectivity for different receptor families, such as adrenergic, serotonergic, and histaminergic receptors.

For example, certain phenoxypropanolamine derivatives have been identified as potent β3-adrenoceptor agonists while also acting as antagonists at β1- and β2-adrenoceptors. nih.gov This selectivity is governed by the specific structural features of the molecule that allow for differential interactions with the various receptor subtypes.

The following tables present research findings on how specific structural modifications to compounds related to this compound influence their potency and selectivity at various receptors.

| Compound | Modification | β1-AR pKi | β2-AR pKi | β3-AR pKi | Selectivity for β3-AR |

|---|---|---|---|---|---|

| SWR-0342SA | Parent compound | 6.5 | 6.2 | 7.8 | Reference |

| SWR-0339SA | S-enantiomer with trans-ethylidene group | 6.3 | 6.1 | 7.9 | Slightly increased |

| SWR-0315NA | Non-isomeric with racemic ethylidene group and sodium salt | 6.1 | 5.9 | 7.5 | Decreased |

| SWR-0334NA | Non-isomeric with trans-ethylidene group and sodium salt | 6.4 | 6.0 | 7.7 | Similar to parent |

| Compound | Modification (relative to 2-(2-methoxyphenyl)ethylamine) | 5-HT2A Ki (nM) |

|---|---|---|

| 3a | None (parent compound) | >10000 |

| 3d | Introduction of a 4-(3-phenylpropyl) substituent | 18 |

| 3b | Shortening of the alkyl chain of 3d to 4-(phenylmethyl) | 23 |

| 3c | Shortening of the alkyl chain of 3d to 4-(2-phenylethyl) | 46 |

| 3e | Lengthening of the alkyl chain of 3d to 4-(4-phenylbutyl) | 59 |

| 3f | Lengthening of the alkyl chain of 3d to 4-(5-phenylpentyl) | 72 |

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or receptor.

Prediction of Binding Affinity to Target Receptors

Computational strategies are instrumental in predicting the binding affinity of 2-phenoxypropylamine derivatives to their molecular targets. benchchem.com Molecular docking, a key technique in this domain, models the interactions between a ligand and the binding site of a receptor. benchchem.com For instance, molecular docking simulations using software like AutoDock Vina have been employed to model the interactions of this compound derivatives with the binding pockets of receptors such as the 5-HT2C receptor. benchchem.com

The primary goal of these simulations is to predict the binding free energy (ΔG_binding), which is a quantitative measure of binding affinity. benchchem.com A more negative ΔG_binding value indicates a stronger and more stable interaction between the ligand and the receptor. These predictions are crucial in the early stages of drug discovery for prioritizing compounds for synthesis and biological testing. The accuracy of these predictions is often validated by comparing the calculated binding affinities with experimentally determined values, such as the half-maximal inhibitory concentration (IC₅₀). benchchem.com

Recent advancements in machine learning and geometric deep learning are further enhancing the accuracy of binding affinity predictions. arxiv.orgbiorxiv.orgnih.govdiva-portal.org These models can learn complex patterns from large datasets of protein-ligand interactions to make more generalizable predictions. arxiv.orgdiva-portal.org

Binding Model Establishment

The establishment of a binding model provides a detailed three-dimensional representation of how a ligand like a this compound derivative fits into the active site of its target receptor. researchgate.netd-nb.infounina.it This model highlights the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.com

For derivatives of this compound, docking studies help to elucidate the specific amino acid residues within the receptor's binding pocket that interact with different parts of the molecule. benchchem.comnih.gov For example, the phenoxy group might engage in hydrophobic interactions within a specific pocket, while the amine group could form crucial hydrogen bonds with polar residues. benchchem.commdpi.com Understanding these interactions is fundamental for rational drug design, as it allows medicinal chemists to modify the ligand's structure to enhance its affinity and selectivity for the target. benchchem.comunina.it

The development of a robust binding model often involves integrating data from multiple sources, including X-ray crystallography of related ligand-receptor complexes, mutagenesis studies, and computational simulations. unina.it

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govcrpsonline.comfrontiersin.org

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. iupac.orgmdpi.com In a CoMFA study, the molecules are aligned based on a common scaffold, and their steric and electrostatic fields are calculated at various points on a 3D grid. iupac.orgresearchgate.net The resulting data is then analyzed using partial least squares (PLS) regression to generate a model that predicts biological activity. mdpi.com

A QSAR study on a series of 2-phenoxy-N-phenylacetamide derivatives, which are structurally related to this compound, utilized CoMFA to understand their inhibitory activity against hypoxia-inducible factor-1 (HIF-1). nih.gov The molecular field analysis generated descriptors for steric, hydrophobic, and electrostatic properties based on the aligned structures. nih.gov The resulting model demonstrated good correlative and predictive capabilities, with a high cross-validated q² value of 0.9672 and a predictive r² of 0.8480. nih.gov Such models provide valuable insights into the structural features that are critical for activity and can guide the design of novel, more potent derivatives. nih.govimist.ma

Table 1: Key Statistical Parameters in a CoMFA Study of 2-Phenoxy-N-phenylacetamide Analogs nih.gov

| Parameter | Value | Description |

| q² | 0.9672 | Cross-validated correlation coefficient, indicating the internal predictive ability of the model. |

| r² | Not specified in abstract | Conventional correlation coefficient, indicating the goodness of fit of the model. |

| pred_r² | 0.8480 | Predictive r-squared for the external test set, indicating the external predictive ability of the model. |

Hologram QSAR (HQSAR)

Hologram QSAR (HQSAR) is a 2D-QSAR method that does not require molecular alignment. semanticscholar.orgresearchgate.net Instead, it uses the 2D chemical structure to generate a molecular hologram, which is a fingerprint that encodes all possible molecular fragments. semanticscholar.orgnih.gov The bins in this hologram are then correlated with biological activity using PLS. semanticscholar.org

HQSAR studies have been successfully applied to various sets of compounds to create predictive models. semanticscholar.orgnih.gov For instance, in a study of MMP-12 inhibitors, an HQSAR model was developed that showed a cross-validated q² value of 0.697 and a conventional r² of 0.986, indicating a statistically robust model. nih.gov This model was then used to predict the activity of a test set of compounds with good accuracy (r²_pred = 0.8733). nih.gov The contribution maps generated from HQSAR can highlight which structural fragments are positively or negatively correlated with biological activity, providing valuable information for lead optimization. nih.gov

Correlation of Substituent Effects with Biological Activity

Understanding how different substituents on the this compound scaffold affect biological activity is crucial for designing more effective molecules. benchchem.combeilstein-journals.orgnih.govu-tokyo.ac.jp QSAR studies are particularly adept at elucidating these correlations. benchchem.com

For derivatives of this compound, it has been suggested that introducing electron-withdrawing groups, such as fluoro or nitro groups, on the phenoxy ring can enhance receptor affinity. benchchem.com This is likely due to favorable hydrophobic and electronic interactions within the receptor's binding site. benchchem.com

In a QSAR study of 2-phenoxyacetamide (B1293517) analogs as monoamine oxidase (MAO) inhibitors, several molecular descriptors were found to correlate with biological activity. crpsonline.com The study revealed that the Highest Occupied Molecular Orbital (HOMO) energy had a negative correlation with activity, suggesting that groups that lower the HOMO energy (electrophilic groups) may increase activity. crpsonline.com Conversely, a positive correlation was found with molecular weight (MW), indicating that bulkier or higher molecular weight compounds might exhibit better MAO inhibition. crpsonline.com The developed QSAR model showed a good correlation coefficient (r²) of 0.9033 and a cross-validated q² of 0.8376. crpsonline.com

Table 2: Correlation of Descriptors with MAO Inhibitory Activity for 2-Phenoxyacetamide Analogs crpsonline.com

| Descriptor | Correlation | Implication for Activity |

| Highest Occupied Molecular Orbital (HOMO) Energy | Negative | Lower HOMO energy (more electrophilic) may increase activity. |

| Molecular Weight (MW) | Positive | Higher molecular weight may increase activity. |

| Beta Polarizability | Negative | Less polar groups may increase activity. |

These findings provide a clear rationale for modifying the this compound structure to enhance its therapeutic potential.

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. abap.co.innih.gov A pharmacophore model does not represent a real molecule or a real conformation, but rather an abstract concept that illustrates the crucial interaction points between a ligand and its target receptor. abap.co.in These models are vital for virtual screening to identify new lead compounds and for guiding the optimization of existing ones. nih.gov

For the class of phenoxypropylamine derivatives, which are recognized as monoamine reuptake inhibitors, pharmacophore models have been developed to understand their interaction with transporters like the serotonin (B10506) transporter (SERT). simulations-plus.comresearchgate.net The design of new antidepressants has been based on coupling structural elements known to inhibit serotonin reuptake, such as γ-phenoxypropylamines, with other moieties like arylpiperazines, which are known ligands for 5-HT1A receptors. researchgate.net

A general pharmacophore model for monoamine transporter inhibitors often includes key features such as:

Aromatic rings for π-π stacking interactions.

A protonatable amine group for ionic interactions.

Hydrogen bond donors and acceptors.

Hydrophobic centers.

In the context of SERT inhibitors, a proposed pharmacophore model highlights the importance of specific interactions within the transporter's binding site. biorxiv.org For instance, the design of novel selective serotonin reuptake inhibitors (SSRIs) has been guided by pharmacophore models of the human serotonin transporter (hSERT) active site. biorxiv.org Studies on phenyl piperidine (B6355638) derivatives, which share structural similarities with some phenoxypropylamine analogs, have identified key molecular descriptors that correlate with their inhibitory activity. simulations-plus.com

Table 1: Key Pharmacophore Features for SERT Inhibitors Derived from Computational Studies

| Pharmacophore Feature | Description | Putative Interacting Residue(s) in SERT | Reference(s) |

| Aromatic Ring | Essential for π-π stacking interactions within the binding pocket. | Phe335, Phe341, Tyr95 | biorxiv.orgrsc.org |

| Protonatable Amine | Forms a crucial salt bridge with an acidic residue. | Asp98 | biorxiv.orgrsc.org |

| Hydrogen Bond Acceptor/Donor | Participates in hydrogen bonding to stabilize the ligand-receptor complex. | Tyr176, Ser438, Thr439 | rsc.org |

| Hydrophobic Moiety | Occupies hydrophobic pockets within the transporter. | Ile172, Val344 | biorxiv.orgrsc.org |

| Halogen Binding Pocket | A specific pocket that interacts favorably with halogen substituents on the ligand, enhancing affinity and selectivity. | Gly442, Leu443 | nih.gov |

Computational Approaches in Drug Design

Beyond pharmacophore modeling, a variety of other computational techniques are employed in the design and optimization of drugs based on the this compound scaffold. These methods can be broadly categorized as either ligand-based or structure-based approaches.

Ligand-based methods are utilized when the three-dimensional structure of the target is unknown. A prominent example is the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models. mdpi.comabap.co.in These models correlate the biological activity of a series of compounds with their 3D physicochemical properties, such as steric and electrostatic fields. mdpi.com For instance, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been successfully applied to various classes of compounds to guide the design of more potent inhibitors. mdpi.comabap.co.in Studies on related amine derivatives have shown that steric, electrostatic, and hydrophobic fields play crucial roles in their binding affinity. abap.co.in

Structure-based drug design, on the other hand, relies on the known 3D structure of the target protein. biorxiv.org Molecular docking is a key technique in this approach, predicting the preferred orientation and binding affinity of a ligand within the active site of a receptor. abap.co.innih.gov For SERT inhibitors, docking studies have been instrumental in understanding the binding modes of various ligands, including those with a phenoxypropylamine-related structure. biorxiv.orgrsc.org These studies have revealed that ligands can adopt different conformations within the binding pocket, with their arylpiperazine fragments often occupying the central site (S1) and other parts extending into the allosteric site (S2). rsc.org

Molecular dynamics (MD) simulations provide further insights by simulating the movement of the ligand-receptor complex over time, offering a more dynamic picture of the binding interactions and the conformational stability of the complex. rsc.org

Table 2: Computational Drug Design Methods Applied to Phenoxypropylamine Analogs and Related Compounds

| Computational Method | Application | Key Findings/Insights | Reference(s) |

| 3D-QSAR (CoMFA/CoMSIA) | To correlate the 3D structure of compounds with their biological activity and guide the design of new analogs. | Identified the importance of steric, electrostatic, and hydrophobic fields for the inhibitory activity of various amine derivatives. | mdpi.comabap.co.in |

| Molecular Docking | To predict the binding mode and affinity of ligands within the SERT binding site. | Revealed key interactions with specific amino acid residues and elucidated how different fragments of the ligands occupy the S1 and S2 sites. | biorxiv.orgrsc.org |

| Molecular Dynamics (MD) Simulations | To study the dynamic behavior and stability of the ligand-receptor complex. | Confirmed the stability of ligand binding modes predicted by docking and provided insights into conformational changes. | rsc.org |

| Virtual Screening | To identify novel SERT inhibitors from large compound libraries based on pharmacophore models or docking scores. | Successfully identified novel chemotypes with inhibitory activity against SERT. | biorxiv.org |

Applications of 2 Phenoxypropylamine Beyond Pharmaceuticals

Use in Agrochemical Formulations

2-Phenoxypropylamine and its derivatives are employed in the formulation of advanced agrochemicals, where they can contribute to improved efficacy and stability of the final products. chemimpex.com It often serves as a chemical intermediate in the production of various crop protection agents. vulcanchem.com